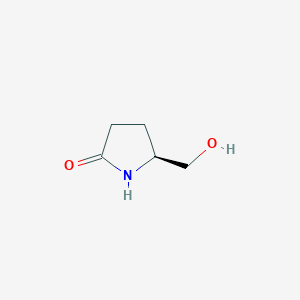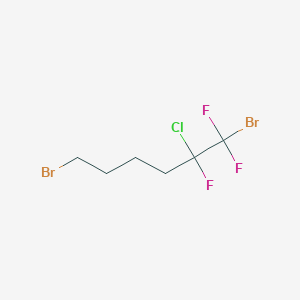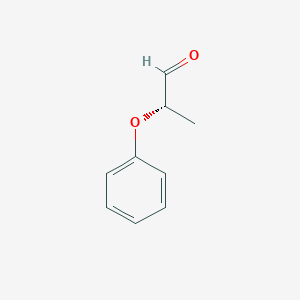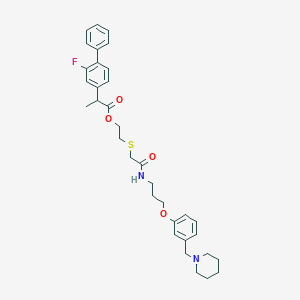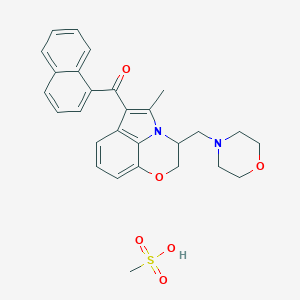
1,3-Dichloro-1,2,3-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,2,3-trifluoropropane (also known as HCFC-123) is a colorless, odorless chemical compound used in various industrial applications. It is a chlorofluorocarbon (CFC) that was developed as a replacement for the ozone-depleting CFCs. HCFC-123 has a low global warming potential and is less harmful to the ozone layer than its predecessors.
Mechanism of Action
HCFC-123 is a halocarbon that interacts with the ozone layer in the stratosphere. It is broken down by UV radiation, releasing chlorine atoms that react with ozone molecules, leading to the depletion of the ozone layer. However, HCFC-123 has a lower ozone depletion potential than CFCs, making it a less harmful alternative.
Biochemical and Physiological Effects:
HCFC-123 has low acute toxicity and is not considered a significant health hazard. However, exposure to high concentrations of HCFC-123 can cause irritation of the eyes, skin, and respiratory tract. Long-term exposure to HCFC-123 has been associated with liver and kidney damage in animal studies.
Advantages and Limitations for Lab Experiments
HCFC-123 has several advantages over other halocarbons in lab experiments. It has a low boiling point, making it easy to handle and evaporate. It is also non-flammable and non-explosive, making it safe to use in the laboratory. However, HCFC-123 has a high global warming potential, which limits its use in some applications.
Future Directions
There are several future directions for research on HCFC-123. One area of interest is the development of alternative refrigerants and blowing agents with even lower global warming potentials. Another area of research is the study of the atmospheric fate of HCFC-123 and its impact on climate change. Finally, there is a need for more research on the health effects of long-term exposure to HCFC-123 and its metabolites.
Conclusion:
In conclusion, HCFC-123 is a useful and environmentally friendly chemical compound with various industrial and scientific applications. Its low toxicity and low ozone depletion potential make it a popular choice in many applications. However, more research is needed to fully understand its health and environmental impacts, and to develop even safer alternatives.
Synthesis Methods
HCFC-123 is synthesized by reacting 1,1,1-trifluoro-2,3-epoxypropane with hydrochloric acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified and distilled to obtain pure HCFC-123.
Scientific Research Applications
HCFC-123 has been widely used as a refrigerant, solvent, and foam blowing agent in various industries. It has also been used as a propellant in aerosol sprays. Its low toxicity and environmental friendliness have made it a popular choice in these applications. In scientific research, HCFC-123 has been used as a tracer gas to study indoor air quality and ventilation systems. It has also been used as a surrogate for CFCs in atmospheric studies.
properties
CAS RN |
151771-08-3 |
|---|---|
Product Name |
1,3-Dichloro-1,2,3-trifluoropropane |
Molecular Formula |
C3H3Cl2F3 |
Molecular Weight |
166.95 g/mol |
IUPAC Name |
1,3-dichloro-1,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(7)1(6)3(5)8/h1-3H |
InChI Key |
GOPWDGSRSNYABC-UHFFFAOYSA-N |
SMILES |
C(C(F)Cl)(C(F)Cl)F |
Canonical SMILES |
C(C(F)Cl)(C(F)Cl)F |
synonyms |
1,3-Dichloro-1,2,3-trifluoropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



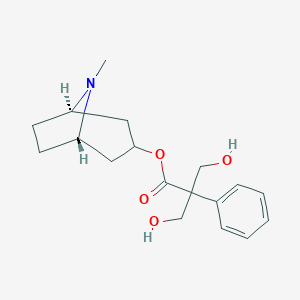
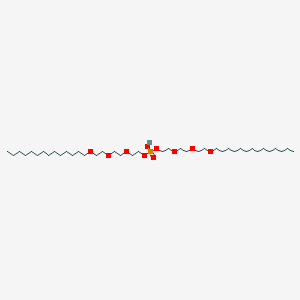
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
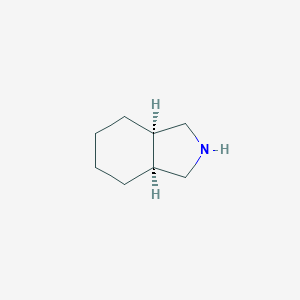

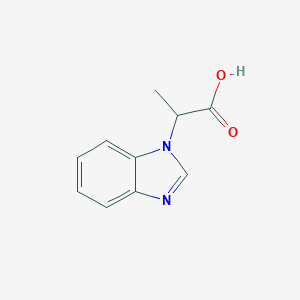
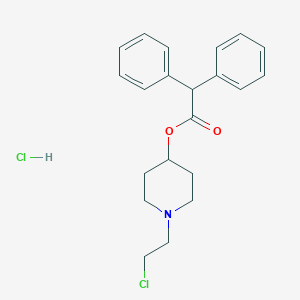
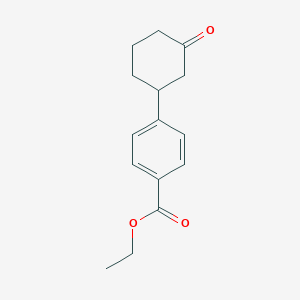
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
